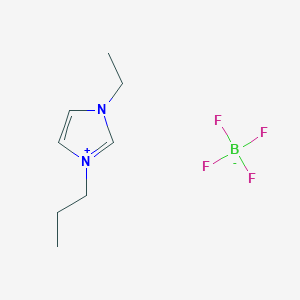

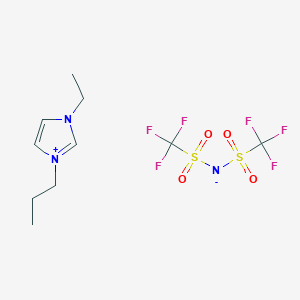

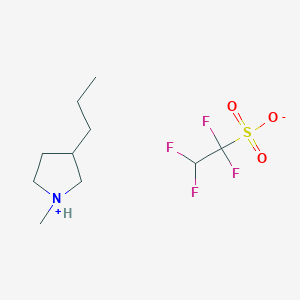

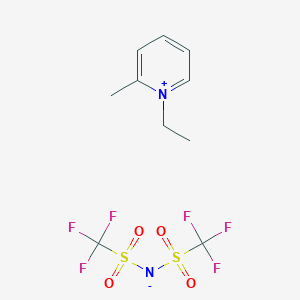

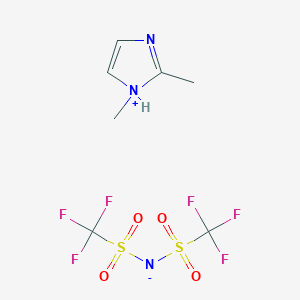

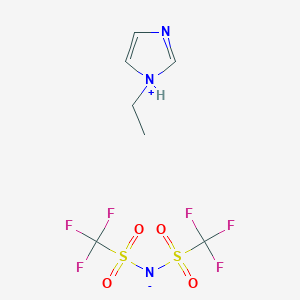

1-Ethylimidazolium bis(trifluoromethylsulfonyl)imide, 98%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

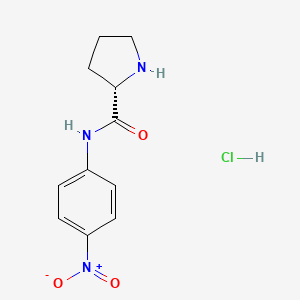

1-Ethylimidazolium bis(trifluoromethylsulfonyl)imide is a class of electrolytic materials that can be used in the fabrication of lithium-ion batteries . It is a room-temperature ionic liquid .

Synthesis Analysis

The synthesis of 1-Ethylimidazolium bis(trifluoromethylsulfonyl)imide has been studied using density functional theory (DFT) methods in addition to infrared and UV–vis spectroscopy . The DFT methods were conducted for both gas phase and solution phase .Molecular Structure Analysis

The molecular structure of 1-Ethylimidazolium bis(trifluoromethylsulfonyl)imide has been studied using density functional theory (DFT) methods in addition to infrared and UV–vis spectroscopy . Three energetically similar conformers were obtained for each of the gas phase and solution phase DFT calculations .Chemical Reactions Analysis

The chemical reactions of 1-Ethylimidazolium bis(trifluoromethylsulfonyl)imide have been studied using first principles dynamical simulations . These simulations provide accurate insights into the nature of bonding and non-bonding interactions, dynamical conformational changes, and induced dipole moments .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Ethylimidazolium bis(trifluoromethylsulfonyl)imide have been investigated. It exhibits both a relatively low viscosity, a high conductivity, a high ionicity, and Li-ion transference number . All these properties make it a good candidate for use as an electrolyte in Li-ion batteries .Wissenschaftliche Forschungsanwendungen

1-EtImBF4 has been used in a variety of scientific research applications. It has been used in the study of ion-exchange chromatography, ion-exchange electrophoresis, and ion-exchange membrane chromatography. It has also been used in the study of ion-exchange membrane electrophoresis and in the study of ion-exchange membrane permeability. Additionally, 1-EtImBF4 has been used in the study of enzyme kinetics and in the study of protein-ligand interactions.

Wirkmechanismus

Target of Action

1-EthylimidaZolium bis(trifluoromethylsulfonyl)imide, also known as MFCD18251288, is a type of room temperature ionic liquid (RTIL) . Its primary targets are electroactive species in electrochemical investigations .

Biochemical Pathways

Its use in electrochemical investigations suggests that it may influence pathways involving electroactive species .

Pharmacokinetics

As an ionic liquid, it is known to have low volatility, which may influence its bioavailability .

Result of Action

The primary result of this compound’s action is the facilitation of electrochemical reactions involving electroactive species . This makes it useful in various applications, including the fabrication of lithium-ion batteries .

Action Environment

Environmental factors such as temperature and humidity can influence the action, efficacy, and stability of 1-EthylimidaZolium bis(trifluoromethylsulfonyl)imide . For instance, its low melting point allows it to remain in a liquid state at room temperature, making it suitable for use in various environments .

Vorteile Und Einschränkungen Für Laborexperimente

1-EtImBF4 has several advantages for use in laboratory experiments. It is highly selective for anions, which makes it ideal for use in ion-exchange chromatography and other anion-exchange processes. Additionally, it is non-toxic and non-irritating, which makes it safe for use in laboratory experiments. The main limitation of 1-EtImBF4 is that it is not as effective at exchanging cations as it is at exchanging anions.

Zukünftige Richtungen

There are several potential future directions for the use of 1-EtImBF4. One potential direction is the development of new ion-exchange resins with improved selectivity for anions. Additionally, 1-EtImBF4 could be used in the development of new ion-exchange membranes with improved permeability. Additionally, 1-EtImBF4 could be used in the development of new enzyme-linked immunoassay systems. Finally, 1-EtImBF4 could be used in the development of new drug delivery systems.

Synthesemethoden

1-EtImBF4 can be synthesized by reacting ethyl-imidazole with bis(trifluoromethylsulfonyl)imide in an aprotic solvent. The reaction between these two components typically results in a 1:1 ratio of the two molecules. The reaction is typically carried out at temperatures between -20°C and 0°C, and the reaction is complete within 1-2 hours.

Safety and Hazards

Eigenschaften

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;1-ethyl-1H-imidazol-1-ium |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2.C2F6NO4S2/c1-2-7-4-3-6-5-7;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3-5H,2H2,1H3;/q;-1/p+1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJXZPFXLZXELHY-UHFFFAOYSA-O |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[NH+]1C=CN=C1.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F6N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Perallyloxycucurbit[6]uril (AOCB[6]) potassium sulfate, 94% mod](/img/structure/B6310600.png)

![1-{(2S)-1-[(11bS)-2,6-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yloxy]propan-2-yl}-3-phenylurea, 97%](/img/structure/B6310602.png)

![1-{(1S,2R)-1-[(11bR)-2,6-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yloxy]-1-phenylpropan-2-yl}-3-phenylurea, 97%](/img/structure/B6310618.png)